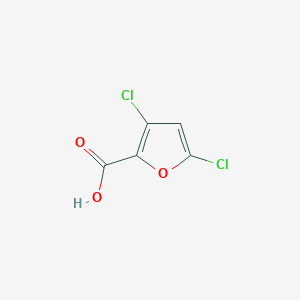
3,5-Dichlorofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorofuran-2-carboxylic acid is a halogenated furan derivative characterized by the presence of two chlorine atoms at the 3 and 5 positions of the furan ring and a carboxylic acid group at the 2 position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Furan: The synthesis of this compound typically begins with the halogenation of furan. This involves the reaction of furan with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.
Carboxylation: The halogenated furan is then subjected to carboxylation to introduce the carboxylic acid group. This can be achieved using reagents like carbon monoxide (CO) in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 3,5-dichlorofurandione.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The chlorine atoms on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dichlorofurandione
Reduction: 3,5-Dichlorofuran-2-ol or 3,5-dichlorofurane-2-aldehyde
Substitution: Various substituted furans depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,5-Dichlorofuran-2-carboxylic acid finds applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,5-dichlorofuran-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological or chemical context.
Comparación Con Compuestos Similares
3,5-Dichlorofuran-2-carboxylic acid is unique due to its specific substitution pattern on the furan ring. Similar compounds include:
Furan-2-carboxylic acid: Lacks chlorine atoms
3,5-Dibromofuran-2-carboxylic acid: Similar structure but with bromine atoms instead of chlorine
2,5-Dichlorofuran-3-carboxylic acid: Different position of chlorine atoms
Propiedades
Fórmula molecular |
C5H2Cl2O3 |
|---|---|
Peso molecular |
180.97 g/mol |
Nombre IUPAC |
3,5-dichlorofuran-2-carboxylic acid |
InChI |
InChI=1S/C5H2Cl2O3/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Clave InChI |
UCQKVWANZGPZQF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















